molecular formula C20H23NO4 B5218373 4-(2,5-Dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid

4-(2,5-Dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid

Cat. No.: B5218373
M. Wt: 341.4 g/mol
InChI Key: VRIPSUIDZXILHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid is an organic compound that belongs to the class of anilino acids These compounds are characterized by the presence of an aniline group (a benzene ring attached to an amino group) and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the aniline derivative: Starting with 2,5-dimethylaniline, a Friedel-Crafts acylation reaction can be performed to introduce the oxobutanoic acid moiety.

    Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Final coupling: The intermediate compounds are then coupled under appropriate conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the aromatic ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenating agents, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a lead compound for the development of new pharmaceuticals.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethylanilino)-2-[(3-hydroxyphenyl)methyl]-4-oxobutanoic acid: Similar structure with a hydroxyl group instead of a methoxy group.

    4-(2,5-Dimethylanilino)-2-[(3-chlorophenyl)methyl]-4-oxobutanoic acid: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

4-(2,5-Dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(2,5-dimethylanilino)-2-[(3-methoxyphenyl)methyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13-7-8-14(2)18(9-13)21-19(22)12-16(20(23)24)10-15-5-4-6-17(11-15)25-3/h4-9,11,16H,10,12H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIPSUIDZXILHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(CC2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.